Cas no 1213923-45-5 ((2R)-2-amino-2-(5-fluoropyridin-3-yl)ethan-1-ol)

(2R)-2-Amino-2-(5-fluoropyridin-3-yl)ethan-1-ol is a chiral amino alcohol derivative featuring a fluoropyridine moiety, which imparts unique reactivity and selectivity in synthetic applications. The (R)-configuration ensures enantioselectivity, making it valuable for asymmetric synthesis and pharmaceutical intermediates. The fluorine substituent enhances metabolic stability and binding affinity in bioactive compounds, while the pyridine ring offers coordination potential for metal-catalyzed reactions. Its bifunctional structure—combining an amino group and a hydroxyl group—facilitits use in peptidomimetics and ligand design. This compound is particularly useful in medicinal chemistry for the development of fluorinated analogs with improved pharmacokinetic properties. High purity and well-defined stereochemistry ensure reproducibility in research and industrial applications.
(2R)-2-amino-2-(5-fluoropyridin-3-yl)ethan-1-ol structure
1213923-45-5 structure
商品名:(2R)-2-amino-2-(5-fluoropyridin-3-yl)ethan-1-ol
CAS番号:1213923-45-5
MF:C7H9FN2O
メガワット:156.157564878464
CID:2184448
PubChem ID:124222634

(2R)-2-amino-2-(5-fluoropyridin-3-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • (2R)-2-amino-2-(5-fluoro(3-pyridyl))ethan-1-ol
    • (2R)-2-amino-2-(5-fluoropyridin-3-yl)ethan-1-ol
    • (2R)-2-Amino-2-(5-fluoropyridin-3-yl)ethanol
    • インチ: 1S/C7H9FN2O/c8-6-1-5(2-10-3-6)7(9)4-11/h1-3,7,11H,4,9H2/t7-/m0/s1
    • InChIKey: JTFJNWJSUFENLY-ZETCQYMHSA-N
    • ほほえんだ: FC1=CN=CC(=C1)[C@H](CO)N

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 123
  • トポロジー分子極性表面積: 59.1

(2R)-2-amino-2-(5-fluoropyridin-3-yl)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1835084-0.5g
(2R)-2-amino-2-(5-fluoropyridin-3-yl)ethan-1-ol
1213923-45-5
0.5g
$1673.0 2023-09-19
Enamine
EN300-1835084-2.5g
(2R)-2-amino-2-(5-fluoropyridin-3-yl)ethan-1-ol
1213923-45-5
2.5g
$3417.0 2023-09-19
Enamine
EN300-1835084-0.05g
(2R)-2-amino-2-(5-fluoropyridin-3-yl)ethan-1-ol
1213923-45-5
0.05g
$1464.0 2023-09-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1761796-1g
(r)-2-Amino-2-(5-fluoropyridin-3-yl)ethan-1-ol
1213923-45-5 98%
1g
¥4313.00 2024-08-09
Enamine
EN300-1835084-5g
(2R)-2-amino-2-(5-fluoropyridin-3-yl)ethan-1-ol
1213923-45-5
5g
$5056.0 2023-09-19
Enamine
EN300-1835084-10g
(2R)-2-amino-2-(5-fluoropyridin-3-yl)ethan-1-ol
1213923-45-5
10g
$7497.0 2023-09-19
Ambeed
A807378-1g
(R)-2-Amino-2-(5-fluoropyridin-3-yl)ethan-1-ol
1213923-45-5 95%
1g
$474.0 2024-04-25
Enamine
EN300-1835084-10.0g
(2R)-2-amino-2-(5-fluoropyridin-3-yl)ethan-1-ol
1213923-45-5
10g
$7497.0 2023-06-03
Enamine
EN300-1835084-5.0g
(2R)-2-amino-2-(5-fluoropyridin-3-yl)ethan-1-ol
1213923-45-5
5g
$5056.0 2023-06-03
Enamine
EN300-1835084-0.25g
(2R)-2-amino-2-(5-fluoropyridin-3-yl)ethan-1-ol
1213923-45-5
0.25g
$1604.0 2023-09-19

(2R)-2-amino-2-(5-fluoropyridin-3-yl)ethan-1-ol 関連文献

(2R)-2-amino-2-(5-fluoropyridin-3-yl)ethan-1-olに関する追加情報

Introduction to (2R)-2-amino-2-(5-fluoropyridin-3-yl)ethan-1-ol (CAS No. 1213923-45-5)

(2R-2-amino-2-(5-fluoropyridin-3-yl)ethan-1-ol) is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by its CAS number CAS No. 1213923-45-5, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of a fluorine substituent and a pyridine ring in its molecular structure imparts distinct chemical and biological characteristics, making it a valuable scaffold for drug discovery.

The compound's stereochemistry, specifically the (2R) configuration, plays a crucial role in determining its biological activity. Chiral centers are often pivotal in pharmaceuticals, as they can significantly influence the efficacy and selectivity of a drug. The research on stereospecific compounds like (2R)-2-amino-2-(5-fluoropyridin-3-yl)ethan-1-ol has been a focal point in medicinal chemistry, aiming to optimize drug design for better pharmacokinetic profiles.

In recent years, there has been a surge in interest regarding fluorinated pyridines in drug development. These motifs are known for their ability to enhance metabolic stability, improve binding affinity, and modulate pharmacological properties. The incorporation of a fluorine atom at the 5-position of the pyridine ring in (2R)-2-amino-2-(5-fluoropyridin-3-yl)ethan-1-ol contributes to its unique chemical behavior, making it an attractive candidate for further investigation.

The compound's potential applications extend to various therapeutic areas. For instance, fluorinated pyridines have been explored in the development of antiviral and anticancer agents due to their ability to interact with biological targets in a specific manner. The amine group in (2R)-2-amino-2-(5-fluoropyridin-3-yl)ethan-1-ol provides a versatile site for further functionalization, allowing chemists to design derivatives with enhanced biological activity.

Recent studies have highlighted the importance of fluorinated pyridines in modulating enzyme inhibition. For example, compounds containing this moiety have shown promise in inhibiting kinases and other enzymes involved in cancer pathways. The stereochemistry of (2R)-2-amino-2-(5-fluoropyridin-3-yl)ethan-1-ol may play a critical role in determining its selectivity for these targets, thereby minimizing off-target effects.

The synthesis of (2R)-2-amino-2-(5-fluoropyridin-3-yl)ethan-1-ol presents unique challenges due to its complex structure. Advanced synthetic methodologies, such as asymmetric hydrogenation and cross-coupling reactions, are often employed to achieve the desired stereochemical purity. These techniques require meticulous optimization to ensure high yields and enantiomeric excess, which are crucial for pharmaceutical applications.

In conclusion, (2R)-2-amino-2-(5-fluoropyridin-3-ylenthananol) represents a promising compound with significant potential in drug discovery. Its unique structural features, including the (2R) stereochemistry and the presence of a fluorinated pyridine moiety, make it an attractive scaffold for developing novel therapeutic agents. Further research is warranted to explore its full pharmacological profile and to optimize its synthesis for industrial-scale production.

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